1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-25-16-10-8-15(9-11-16)21-18-13-26(23,24)12-17(18)20(19(21)22)14-6-4-3-5-7-14/h3-11,17-18H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHRUBJUPHRHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of 1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is with a molecular weight of approximately 358.43 g/mol. The compound features a thieno[3,4-d]imidazole framework, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic and inflammatory pathways. Preliminary studies suggest that compounds with similar thienoimidazole structures exhibit:
- Antimicrobial properties : Potential inhibition of bacterial growth.
- Anticancer effects : Induction of apoptosis in cancer cell lines.
- Anti-inflammatory activity : Modulation of inflammatory cytokines.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the pharmacological effects of related compounds. Notable findings include:
- Anticancer Activity : A study demonstrated that derivatives of thieno[3,4-d]imidazole exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy (Source: Medicinal Chemistry Journal).
- Antimicrobial Properties : Research indicated that thienoimidazole derivatives showed promising activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents (Source: Journal of Antibiotics).
- Anti-inflammatory Effects : A compound structurally related to 1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one was shown to reduce levels of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases (Source: Inflammation Research).
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(4-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | Anticancer | Medicinal Chemistry Journal |
| 1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | Antimicrobial | Journal of Antibiotics |
| 5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione | Anti-inflammatory | Inflammation Research |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-ethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and what are common yield-limiting factors?
- Methodology : Multi-step organic synthesis typically involves cyclocondensation of substituted anilines with carbonyl derivatives under reflux conditions. For example, similar imidazole derivatives are synthesized via reactions between 4-alkoxyanilines and aldehydes in methanol, followed by cyclization with thiourea or related sulfur sources . Yield optimization requires precise control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios of reagents). Purification via column chromatography or recrystallization is critical to isolate the sulfone product .
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
- Methodology :
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving dihedral angles between aromatic rings and confirming sulfone geometry. Weak hydrogen bonds (C–H···F/N) can stabilize crystal packing .
- NMR/IR : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to verify the imidazole-thiophene fusion and sulfone groups. IR absorption near 1300–1150 cm⁻¹ confirms S=O stretches .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- DFT calculations : Optimize molecular geometry using Gaussian or similar software to analyze frontier molecular orbitals (HOMO-LUMO) and electrophilic/nucleophilic sites. Compare with experimental spectroscopic data .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets. For example, imidazole derivatives often target enzymes like cytochrome P450 or kinases .
Q. What experimental strategies address contradictions in reported bioactivity data for structurally similar imidazole derivatives?
- Methodology :
- Dose-response studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to isolate structure-activity relationships (SAR). Variations in substituents (e.g., ethoxy vs. methoxy groups) significantly impact potency .
- Meta-analysis : Compare datasets from PubMed/Scopus using statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent effects in bioassays) .
Q. How can environmental fate studies evaluate the compound’s persistence and ecotoxicity?
- Methodology :
- Hydrolysis/photolysis assays : Monitor degradation under controlled pH/UV conditions using HPLC-MS to identify breakdown products. Sulfone groups may enhance stability compared to thiol analogs .
- Ecotoxicology : Use OECD guidelines for acute toxicity tests on model organisms (e.g., Daphnia magna). Correlate results with logP values to assess bioaccumulation potential .
Methodological Challenges and Solutions
Q. What techniques mitigate challenges in resolving hydrogen bonding networks in crystallographic studies?
- Solution : High-resolution data collection (e.g., synchrotron radiation) combined with SHELXL refinement improves electron density maps for weak H-bonds. Thermal motion analysis distinguishes static disorder from dynamic effects .
Q. How can synthetic byproducts be minimized during imidazole ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
